molecular formula C17H23BN2O2 B1325052 3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole CAS No. 937796-06-0

3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole

Cat. No. B1325052
CAS RN: 937796-06-0
M. Wt: 298.2 g/mol
InChI Key: SERWCEBXGSSDRB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C17H23BN2O2 and its molecular weight is 298.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • This compound and its derivatives have been extensively studied for their synthesis, characterization, and crystal structure. Research highlights its significance as a raw substitute material in the synthesis of other complex compounds, with detailed characterization using spectroscopic techniques and X-ray diffraction. Density functional theory (DFT) studies complement these findings by calculating molecular structures and revealing the consistency with X-ray diffraction results (Liao et al., 2022), (Yang et al., 2021).

Molecular Structure Analysis

  • In-depth molecular structure analyses using DFT reveal insights into the molecular structure characteristics and conformations of these compounds. This includes investigations into the molecular electrostatic potential and frontier molecular orbitals, enhancing our understanding of the physicochemical properties (Yang et al., 2021).

Heterocyclic Compound Synthesis

  • The compound forms a crucial part of the synthesis of heterocyclic compounds like pyrazoles, exhibiting significant pharmacological properties. Research demonstrates its role in generating compounds with potential antioxidant, antitumor, and antimicrobial activities, showcasing the compound's versatility and importance in medicinal chemistry (Wise et al., 1987), (El‐Borai et al., 2013).

Dimerization and Molecular Interactions

  • Studies also delve into the dimerization processes and molecular interactions of related compounds, highlighting the complex molecular behavior and the formation of molecular dimers through various intermolecular hydrogen bonds. This research provides a fundamental understanding of the compound's behavior in different chemical environments (Zheng et al., 2010).

Biochemical Analysis and Activity

  • The compound is integral in the synthesis of various biochemically active derivatives, displaying a wide range of activities including antimicrobial, antioxidant, and potential anticancer effects. This highlights its significance in developing new therapeutic agents and understanding their mode of action (Karrouchi et al., 2019), (Metwally et al., 2016).

Mechanism of Action

Target of Action

Boronic acid derivatives, such as this compound, are often used in the suzuki-miyaura coupling reaction , which suggests that its targets could be various organic compounds that participate in this reaction.

Mode of Action

The compound “3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole” interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura coupling reaction . In this reaction, the boron atom in the compound forms a bond with a carbon atom in the target molecule, facilitated by a palladium catalyst .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which “this compound” participates, is a part of a broader biochemical pathway involving carbon-carbon bond formation . The downstream effects of this reaction can lead to the synthesis of various complex organic compounds.

Pharmacokinetics

It’s important to note that boronic esters, such as this compound, are known to be susceptible to hydrolysis, especially at physiological ph . This could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of the action of “this compound” are largely dependent on the specific targets and the context of the reaction. In the context of the Suzuki-Miyaura coupling reaction, the compound facilitates the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters is known to be significantly accelerated at physiological pH , which could impact the compound’s stability and efficacy in biological systems. Additionally, the presence of a palladium catalyst is crucial for the compound’s role in the Suzuki-Miyaura coupling reaction .

properties

IUPAC Name

3,5-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O2/c1-12-11-13(2)20(19-12)15-9-7-14(8-10-15)18-21-16(3,4)17(5,6)22-18/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERWCEBXGSSDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C(=CC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640466
Record name 3,5-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937796-06-0
Record name 3,5-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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